molecular formula C36H56O3S B13432078 beta-Sitosterol 3-Tosylate

beta-Sitosterol 3-Tosylate

Cat. No.: B13432078
M. Wt: 568.9 g/mol
InChI Key: NNNQQJYPSLYJBA-UNKKZNOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol 3-tosylate typically involves the tosylation of beta-sitosterol. This process includes the reaction of beta-sitosterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve the same tosylation reaction, optimized for scale. This might include the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Beta-sitosterol 3-tosylate can undergo various chemical reactions, primarily due to the presence of the tosylate group, which is a good leaving group. The compound can participate in:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Beta-sitosterol 3-tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in chemical synthesis. This makes it a valuable intermediate for creating a variety of bioactive compounds .

Properties

Molecular Formula

C36H56O3S

Molecular Weight

568.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C36H56O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-10,13-15,24,26-27,29,31-34H,8,11-12,16-23H2,1-7H3/t26-,27-,29+,31+,32-,33+,34+,35+,36-/m1/s1

InChI Key

NNNQQJYPSLYJBA-UNKKZNOASA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C

Origin of Product

United States

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